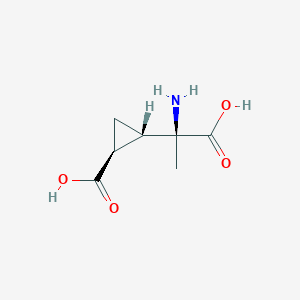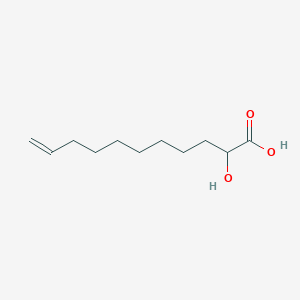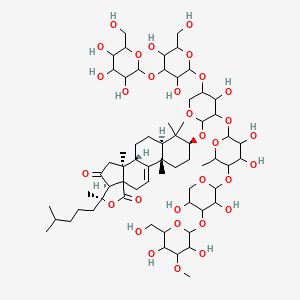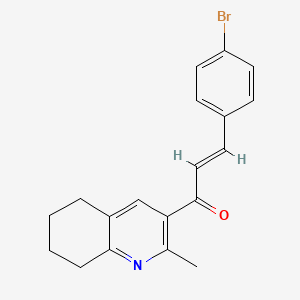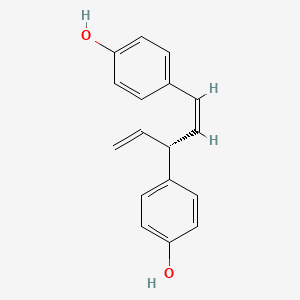
Nyasol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nyasol: is a naturally occurring phenolic compound found in various plant species, particularly in the roots of Anemarrhena asphodeloides. It is known for its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-oxidative properties. The compound has garnered significant interest in the scientific community due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nyasol typically involves several steps, starting from simpler phenolic compounds. One common synthetic route includes the use of palladium-catalyzed coupling reactions to form the core structure, followed by various functional group modifications to achieve the desired compound. Reaction conditions often involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources, such as the roots of Anemarrhena asphodeloides, followed by purification processes like chromatography. Alternatively, large-scale chemical synthesis methods are employed, utilizing optimized reaction conditions to produce the compound efficiently.
Chemical Reactions Analysis
Types of Reactions: Nyasol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, acids, and bases are employed under controlled conditions to achieve specific substitutions.
Major Products:
Scientific Research Applications
Chemistry: In chemistry, Nyasol is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology: Biologically, this compound has been studied for its anti-inflammatory and anti-cancer properties. It has shown potential in inhibiting the growth of cancer cells and reducing inflammation in various biological models.
Medicine: In medicine, this compound is being investigated for its therapeutic potential in treating diseases such as cancer, arthritis, and neurodegenerative disorders. Its anti-oxidative properties also make it a candidate for preventing oxidative stress-related conditions.
Industry: Industrially, this compound is used in the development of pharmaceuticals and nutraceuticals. Its natural origin and biological activities make it an attractive compound for various applications.
Mechanism of Action
The mechanism of action of Nyasol involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways related to inflammation, cell proliferation, and apoptosis. For example, this compound has been shown to inhibit the NF-κB pathway, which plays a crucial role in inflammation and cancer progression. Additionally, it can induce apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins.
Comparison with Similar Compounds
Resveratrol: Another phenolic compound with anti-oxidative and anti-cancer properties.
Curcumin: Known for its anti-inflammatory and anti-cancer activities.
Quercetin: A flavonoid with anti-oxidative and anti-inflammatory effects.
Uniqueness: Nyasol is unique due to its specific structure and the combination of biological activities it exhibits. Unlike resveratrol and curcumin, this compound has a distinct mechanism of action and interacts with different molecular targets, making it a valuable compound for diverse therapeutic applications.
Properties
Molecular Formula |
C17H16O2 |
|---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
4-[(1Z,3R)-3-(4-hydroxyphenyl)penta-1,4-dienyl]phenol |
InChI |
InChI=1S/C17H16O2/c1-2-14(15-7-11-17(19)12-8-15)6-3-13-4-9-16(18)10-5-13/h2-12,14,18-19H,1H2/b6-3-/t14-/m1/s1 |
InChI Key |
VEAUNWQYYMXIRB-JHAQOBCDSA-N |
SMILES |
C=CC(C=CC1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
Isomeric SMILES |
C=C[C@H](/C=C\C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
Canonical SMILES |
C=CC(C=CC1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
Synonyms |
4,4'-(3-ethenyl-1-propene-1,3-diyl)-bisphenol cis-hinokiresinol nyasol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







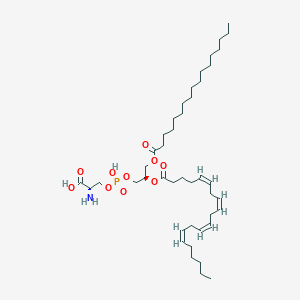
![2-[[(8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-ylidene]amino]oxyacetic acid](/img/structure/B1232357.png)

![N-[4-[(4-methyl-1-piperidinyl)methyl]phenyl]-1-[5-(1-pyrrolyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B1232359.png)

